Aluminum, tris(2,2-dimethylpropyl)-
Description
Contextualization within Organoaluminum Compounds
Organoaluminum chemistry is a major field within organometallic chemistry, studying compounds that feature a carbon-aluminum bond. wikipedia.org These compounds are generally characterized by the high polarity of the C-Al bond and the strong Lewis acidity of the three-coordinate aluminum center. wikipedia.org Industrially, they are pivotal, primarily serving as catalysts and co-catalysts in the production of polyolefins, such as in Ziegler-Natta polymerization. wikipedia.orgnumberanalytics.com
A defining characteristic of many triorganoaluminum compounds with smaller alkyl groups, like triethylaluminium, is their tendency to form dimers. wikipedia.org In these dimers, two alkyl groups act as bridging ligands between the two electron-deficient aluminum centers, creating a more stable structure with four-coordinate aluminum. chemeurope.comlibretexts.org However, this dimerization is highly dependent on the size of the alkyl groups. When the R groups are very bulky, three-coordination is maintained because the steric hindrance prevents the formation of bridging bonds. chemeurope.comlibretexts.org Tris(neopentyl)aluminum is a prime example of this principle, existing as a monomer due to the substantial steric bulk of the neopentyl groups. chemeurope.com
Significance of Sterically Hindered Alkyl Ligands (Neopentyl Group)
The neopentyl group, (CH₃)₃CCH₂−, is a branched alkyl group with a central quaternary carbon atom. xchemi.com This arrangement creates significant steric hindrance, a nonbonding interaction that influences the shape and reactivity of a molecule. fiveable.mewikipedia.org The bulky nature of the neopentyl group has several important consequences in organometallic chemistry:
Inhibition of Reactivity: Steric hindrance can dramatically slow down chemical reactions. For instance, nucleophilic substitution reactions (like the Sₙ2 reaction) on compounds with a neopentyl group are extremely slow because the bulky group physically blocks the approach of the nucleophile. xchemi.comlibretexts.orgmasterorganicchemistry.com
Structural Influence: As mentioned, the steric bulk of the neopentyl ligands prevents Tris(neopentyl)aluminum from dimerizing, a common structural motif for smaller trialkylaluminums like trimethylaluminium. chemeurope.comlibretexts.org This ensures the aluminum center remains three-coordinate and highly Lewis acidic.
Enhanced Stability: The steric crowding provided by neopentyl groups can increase the thermal stability of a compound and confer resistance to certain decomposition pathways, such as β-hydride elimination. fiveable.melibretexts.org
Table 2: Comparison of Alkylaluminum Compounds
| Compound | Alkyl Group | Dimerization in Solution | Structural State |
|---|---|---|---|
| Trimethylaluminium | Methyl (-CH₃) | Yes | Dimer (Al₂Me₆) |
| Triethylaluminium | Ethyl (-C₂H₅) | Yes | Dimer (Al₂(C₂H₅)₆) |
| Triisobutylaluminum | Isobutyl (-(CH₂)CH(CH₃)₂) | Weak | Monomer/Dimer Equilibrium |
| Tris(neopentyl)aluminum | Neopentyl (-(CH₂)C(CH₃)₃) | No | Monomer |
This table illustrates the effect of increasing steric bulk of the alkyl ligand on the structure of trialkylaluminum compounds, based on information from references wikipedia.orgchemeurope.comlibretexts.org.
Historical Development and Contemporary Relevance in Chemical Research
The field of organoaluminum chemistry began in 1859, but it wasn't until the 1950s that the work of Karl Ziegler on the synthesis and application of trialkylaluminum compounds in olefin polymerization brought them to prominence. wikipedia.orgchemeurope.com While simpler alkylaluminums were studied extensively, more specialized, sterically hindered compounds like Tris(neopentyl)aluminum were characterized later. A key publication in 1988 detailed the synthesis and characterization of neopentylaluminum compounds, providing a solid foundation for further research. acs.org
In contemporary research, Tris(neopentyl)aluminum continues to be a valuable reagent and precursor. Its high Lewis acidity and defined monomeric structure make it a useful component in catalysis. For example, recent studies have shown that when grafted onto silica (B1680970), Tris(neopentyl)aluminum can act as a highly efficient monomeric solid co-catalyst for the nickel-catalyzed dimerization of ethene. nih.gov This demonstrates its ongoing relevance in the development of advanced materials and catalytic systems. numberanalytics.comnih.gov Its synthesis is typically achieved through the metathesis of an aluminum halide, such as aluminum trichloride (B1173362), with a neopentyl lithium reagent. lookchem.comchemeurope.com
Structure
2D Structure
Properties
CAS No. |
42916-36-9 |
|---|---|
Molecular Formula |
C15H33Al |
Molecular Weight |
240.40 g/mol |
IUPAC Name |
tris(2,2-dimethylpropyl)alumane |
InChI |
InChI=1S/3C5H11.Al/c3*1-5(2,3)4;/h3*1H2,2-4H3; |
InChI Key |
MYWRONRUDLXRGX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C[Al](CC(C)(C)C)CC(C)(C)C |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry
Routes for Molecular Synthesis of Tris(neopentyl)aluminum
The synthesis of tris(neopentyl)aluminum is typically achieved through the reaction of an aluminum halide with a neopentyl-containing organometallic reagent. One common and effective method involves the metathesis reaction between an aluminum trihalide, such as aluminum trichloride (B1173362) (AlCl₃) or aluminum tribromide (AlBr₃), and neopentyl lithium. lookchem.com This reaction is generally performed in a non-polar solvent like n-heptane. lookchem.com
The reaction proceeds as follows: AlX₃ + 3 Li(CH₂C(CH₃)₃) → Al(CH₂C(CH₃)₃)₃ + 3 LiX (where X = Cl or Br)
High yields have been reported for these syntheses, often reaching up to 89%. lookchem.com Another established route is the use of Grignard reagents, where an organic halide reacts with magnesium metal to form an organomagnesium compound, which can then be used in subsequent reactions. acs.org
| Reactants | Solvent | Yield | Reference |
| Aluminum tri-bromide, Neopentyl lithium | n-heptane | 89.0% | lookchem.com |
| Aluminum trichloride, Neopentyl lithium | Not Specified | 85.0% | lookchem.com |
Surface Organometallic Chemistry (SOMC) Approaches
Surface Organometallic Chemistry (SOMC) is a powerful methodology for creating highly defined, single-site catalysts by grafting organometallic complexes onto the surface of a support material. researchgate.netelsevierpure.com Tris(neopentyl)aluminum is an excellent precursor for these applications due to its reactivity with surface hydroxyl groups. researchgate.net
The process begins with the preparation of the oxide support, typically silica (B1680970) (SiO₂). The silica is partially dehydroxylated by heating it under a vacuum. This treatment removes physically adsorbed water and some of the surface silanol (B1196071) groups (Si-OH), creating reactive sites.
When tris(neopentyl)aluminum is brought into contact with this prepared silica, a reaction occurs between the aluminum complex and the remaining surface silanol groups. researchgate.net This results in the grafting of the aluminum species onto the silica surface, with the elimination of neopentane (B1206597) as a byproduct. researchgate.net The reaction can be represented as:
(≡Si-OH) + Al(CH₂C(CH₃)₃)₃ → (≡Si-O)-Al(CH₂C(CH₃)₃)₂ + CH₃C(CH₃)₃
This grafting process creates a silica-supported monomeric alkylaluminum species, which can serve as a highly efficient co-catalyst for reactions like ethene dimerization. researchgate.net
The design of the precursor is a critical step in tailoring the final properties of the surface material. nih.gov While tris(neopentyl)aluminum is effective, the broader field of precursor design involves selecting ligands to control the coordination number of the metal and the decomposition profile of the resulting complex. nih.govucl.ac.uk For instance, tris(β-ketoiminate) aluminum compounds have been synthesized and studied as precursors for aluminum oxide deposition, with the ability to tune decomposition temperatures by altering substituents on the ligands. nih.govucl.ac.uk This principle of ligand modification allows for the creation of tailored surface species with specific catalytic or material properties. The use of tris(neopentyl)aluminum itself is a prime example of precursor design, where the bulky neopentyl groups help ensure the formation of isolated, monomeric aluminum sites on the surface, preventing the formation of less reactive dimeric or oligomeric species. researchgate.net
Formation of Diverse Surface Aluminum Species (e.g., Monografted, Bisgrafted)
The reaction between tris(neopentyl)aluminum and a dehydroxylated silica surface can result in several different types of surface species. The specific species formed depends on factors such as the temperature of dehydroxylation and the density of remaining silanol groups. researchgate.net
The primary species formed is the monografted aluminum species, where one aluminum atom is bound to the surface through a single Si-O-Al linkage. researchgate.net This is the intended product for creating single-site catalysts. researchgate.net
However, further reactions can occur, leading to bisgrafted species. researchgate.net In this case, a single aluminum atom becomes bonded to two surface siloxy ligands. This can happen through the reaction with a second, nearby silanol group. researchgate.net
Advanced characterization techniques, particularly solid-state ²⁷Al NMR spectroscopy combined with computational studies, have been instrumental in identifying and quantifying these different surface species. researchgate.net Studies have identified three main types of aluminum surface species:
Monografted tetracoordinated Al species
Bisgrafted tetracoordinated Al species
Bisgrafted pentacoordinated Al species researchgate.net
The term "grafted" refers to the number of bonds between the aluminum atom and the surface siloxy ligands (≡Si-O⁻). researchgate.net The coordination number can be further increased by interactions with neutral siloxane bridges (≡Si-O-Si≡) on the surface. researchgate.net It has been proposed that only the monografted aluminum species are effective in activating nickel complexes for ethene dimerization, highlighting the importance of controlling the surface chemistry to generate the desired catalytic site. researchgate.net
| Surface Species | Description | Coordination | Catalytic Activity (Proposed) |
| Monografted | One bond to a surface siloxy ligand | Tetracoordinated | Active |
| Bisgrafted | Two bonds to surface siloxy ligands | Tetra- and Pentacoordinated | Inactive |
Advanced Spectroscopic Characterization of Surface Grafted Species
Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy
Solid-state NMR (ssNMR) spectroscopy has emerged as a powerful, non-destructive technique for the detailed investigation of the local structure and dynamics of materials. acs.org In the context of surface-grafted aluminum species, ssNMR provides unparalleled insights into the coordination environment and distribution of aluminum atoms.
Application of ²⁷Al Solid-State NMR for Site Identification
²⁷Al solid-state NMR is particularly sensitive to the local environment of the aluminum nucleus, making it an ideal tool for identifying different aluminum species on a surface. acs.orgnih.gov The chemical shift of the ²⁷Al nucleus is highly dependent on its coordination number and the nature of its substituents. For instance, distinct signals can be observed for aluminum atoms that are part of the bulk support versus those grafted on the surface. By comparing the ²⁷Al MAS NMR results with data from elemental analysis, it is possible to quantify the extent of aluminum substitution into the structural framework of the support material. acs.org
Elucidation of Coordination Environments (e.g., Tetracoordinated, Pentacoordinated)
One of the key strengths of ²⁷Al ssNMR is its ability to distinguish between different coordination environments of aluminum. Signals corresponding to tetracoordinated (AlO₄), pentacoordinated (AlO₅), and hexacoordinated (AlO₆) aluminum species appear at distinct chemical shift ranges. For surface-grafted species derived from aluminum, tris(2,2-dimethylpropyl)-, this allows for the identification of various surface sites, such as those where the aluminum is bound to one, two, or three surface oxygen atoms. This information is critical for understanding the reactivity of the surface sites. Recent studies have successfully identified and characterized multiple aluminum environments, including tetracoordinated and pentacoordinated species, in catalytically relevant materials. ubc.canih.gov
High-Field and Ultrafast Magic Angle Spinning (MAS) Techniques
The development of high-field magnets and ultrafast MAS probes has significantly enhanced the resolution and sensitivity of ssNMR experiments. nih.govcopernicus.org High magnetic fields improve the spectral dispersion, allowing for better separation of signals from different aluminum sites. ubc.ca Ultrafast MAS, with spinning rates exceeding 100 kHz, is particularly beneficial for studying quadrupolar nuclei like ²⁷Al, as it effectively averages out anisotropic interactions, leading to narrower lines and improved spectral resolution. nih.gov These advanced techniques enable the detailed characterization of even complex mixtures of surface species.
Quantitative Analysis of Aluminum Species Distribution on Surfaces
Beyond qualitative identification, ²⁷Al MAS NMR can be employed for the quantitative analysis of the distribution of different aluminum species on a surface. acs.orgnih.gov By carefully acquiring spectra under quantitative conditions, the relative abundance of each type of aluminum site (e.g., tetracoordinated vs. pentacoordinated) can be determined. This quantitative data is invaluable for establishing structure-activity relationships in catalysis, as it allows for the correlation of the concentration of specific surface sites with catalytic performance.
Complementary Spectroscopic Methods (e.g., FT-IR, EPR) for Surface Characterization
While ssNMR provides detailed information about the aluminum centers, a comprehensive understanding of the surface-grafted species requires the use of complementary spectroscopic techniques.
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is a powerful tool for probing the vibrational modes of molecules. nih.gov In the context of surface-grafted aluminum alkyls, FT-IR can be used to identify the characteristic C-H stretching and bending vibrations of the 2,2-dimethylpropyl (neopentyl) ligands. The position and intensity of these bands can provide information about the interaction of the alkyl groups with the surface and can indicate whether the ligands remain intact or undergo reactions upon grafting.
Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR spectroscopy is a technique that is sensitive to paramagnetic species, i.e., those with unpaired electrons. While the initial aluminum, tris(2,2-dimethylpropyl)- is diamagnetic, interactions with certain surfaces or subsequent reaction steps can lead to the formation of paramagnetic aluminum centers or associated radical species. EPR can be used to detect and characterize these species, providing insights into reaction mechanisms and the electronic structure of active sites.
Mechanistic Insights into Reactivity and Transformation Pathways
Ligand Abstraction Processes on Surfaces
The interaction of Aluminum, tris(2,2-dimethylpropyl)- with hydroxylated surfaces, such as silica (B1680970) (SiO₂), initiates through a primary ligand abstraction process. The aluminum center reacts with surface silanol (B1196071) groups (≡Si-OH), leading to the elimination of a neopentane (B1206597) molecule and the formation of a covalent bond between the aluminum atom and a surface oxygen atom. This initial step grafts the aluminum complex onto the surface.
Depending on the reaction conditions and the initial state of the silica surface (e.g., the concentration of silanol groups), further reactions can occur. A second neopentyl ligand can be abstracted, leading to the formation of bisgrafted aluminum species, where the aluminum atom is bonded to two surface oxygen atoms. nih.govresearchgate.net The reaction of tris(neopentyl)aluminum with a partially dehydroxylated silica surface can be represented as follows:
Step 1: Monografting Al(CH₂C(CH₃)₃)₃ + ≡Si-OH → (≡SiO)Al(CH₂C(CH₃)₃)₂ + CH₃C(CH₃)₃
Step 2: Bisgrafting (≡SiO)Al(CH₂C(CH₃)₃)₂ + ≡Si-OH → (≡SiO)₂Al(CH₂C(CH₃)₃) + CH₃C(CH₃)₃
These surface-grafted species have been characterized using techniques like solid-state NMR spectroscopy. nih.gov The different aluminum surface species can be distinguished by their coordination environments. For instance, monografted species are typically tetracoordinated, while bisgrafted species can be either tetra- or pentacoordinated. nih.gov
Analogous ligand abstraction and surface transformation pathways have been observed for other metal-alkyl complexes, such as the reaction of hafnium tris-neopentyl on silica surfaces, which proceeds through a stepwise transformation involving ligand hydrogenolysis to form various hafnium hydride surface species. researchgate.net
Surface-Mediated Organometallic Reactions
The grafted aluminum species exhibit distinct reactivity, which is central to their application in catalysis. Their interactions with other organometallic compounds and their inherent Lewis acidity are key features of their surface-mediated reactions.
Silica-grafted tris(neopentyl)aluminum has been demonstrated to act as an effective co-catalyst in transition metal-catalyzed reactions. nih.govresearchgate.net For example, it can activate nickel complexes for the dimerization of ethene. nih.govresearchgate.net The activation process is believed to involve the interaction between the surface-supported aluminum species and the transition metal complex.
Specifically, the monografted tetracoordinated aluminum species, (≡SiO)Al(CH₂C(CH₃)₃)₂, is proposed to be the active species responsible for activating complexes like (ⁿBu₃P)₂NiCl₂. nih.gov This activation likely proceeds through an alkyl-halide exchange, generating a cationic nickel species that is the active catalyst for the dimerization reaction. The bisgrafted aluminum species are considered less likely to participate in this activation process. nih.gov
| Surface Species | Proposed Role in Activation | Supporting Evidence |
| Monografted tetracoordinated Al species | Activates the transition metal complex | Correlation with catalytic activity |
| Bisgrafted Al species | Less likely to be an activator | Lower reactivity towards the metal complex |
Table 1: Proposed roles of different surface-grafted aluminum species in the activation of transition metal complexes.
The aluminum centers in the surface-grafted species act as Lewis acids. This Lewis acidity is crucial for their role in activating other molecules. The formation of strong Lewis acidic sites on surfaces like silica can be achieved through the grafting of organometallic precursors. researchgate.net
Pathways Leading to Formation of Active Catalytic Sites
The formation of active catalytic sites from Aluminum, tris(2,2-dimethylpropyl)- on a support surface is a multi-step process. For silica-supported systems used in olefin polymerization or dimerization, the pathway can be summarized as follows:
Grafting: The initial reaction of tris(neopentyl)aluminum with surface silanol groups to form covalently bound aluminum alkyl species.
Formation of Specific Surface Species: Depending on the surface hydroxyl concentration and reaction conditions, a mixture of monografted and bisgrafted species is formed. nih.govresearchgate.net
Activation of a Transition Metal Precursor: The Lewis acidic monografted aluminum species interacts with a transition metal complex (e.g., a nickel or zirconium complex). This interaction leads to the generation of the active catalytic center, often a cationic transition metal alkyl species, and a surface-bound aluminum-based counteranion.
The efficiency of the resulting catalyst is highly dependent on the nature and distribution of the aluminum species on the surface. The presence of well-defined, single-site aluminum species is thought to lead to more uniform and predictable catalytic behavior. nih.gov
Structure-Reactivity Relationships in Surface-Supported Aluminum Sites
A clear relationship exists between the structure of the surface-supported aluminum species and their reactivity. As established, the monografted aluminum species derived from tris(neopentyl)aluminum are more effective co-catalysts than their bisgrafted counterparts in ethene dimerization. nih.gov This highlights the importance of controlling the surface chemistry to favor the formation of the desired active species.
The steric bulk of the neopentyl groups in the parent molecule, Aluminum, tris(2,2-dimethylpropyl)-, plays a significant role in the initial surface reaction, influencing the distribution of mono- and bisgrafted species. This is in contrast to less bulky aluminum alkyls, which may lead to different surface structures.
The coordination number and geometry of the aluminum center also dictate its Lewis acidity and, consequently, its ability to activate other reagents. Tetracoordinated aluminum in the monografted species appears to provide the right balance of Lewis acidity and accessibility to interact with and activate the transition metal complex. nih.gov
| Structural Feature | Influence on Reactivity |
| Number of grafts (mono- vs. bis-) | Determines the number of remaining alkyl groups and accessibility of the Al center. |
| Coordination number of Al | Affects the Lewis acidity of the site. |
| Nature of the alkyl ligand | The bulky neopentyl group influences the initial surface reaction and resulting structures. |
Table 2: Key structure-reactivity relationships for surface-supported aluminum sites derived from Aluminum, tris(2,2-dimethylpropyl)-.
Catalytic Applications in Olefin Chemistry
Co-catalyst Role in Polymerization Systems
Tris(2,2-dimethylpropyl)aluminum is particularly effective as a co-catalyst in nickel-catalyzed reactions involving ethene. Its primary function is to activate the nickel pre-catalyst, transforming it into a catalytically active species capable of olefin manipulation.
In the dimerization of ethene to form butenes, tris(2,2-dimethylpropyl)aluminum plays a pivotal role in activating nickel-based catalyst precursors. The process is a significant industrial method for producing 1-butene, a valuable co-monomer in the production of polyethylene. The bulky nature of the neopentyl groups on the aluminum center is thought to influence the selectivity and activity of the catalytic system.
The activation of nickel pre-catalysts, such as bis(tributylphosphine)nickel(II) chloride ((ⁿBu₃P)₂NiCl₂), by tris(2,2-dimethylpropyl)aluminum is a key step in initiating the catalytic cycle for ethene dimerization. A silica-supported version of tris(2,2-dimethylpropyl)aluminum has been shown to efficiently activate (ⁿBu₃P)₂NiCl₂. nih.gov It is proposed that only the monografted tetracoordinated aluminum species on the silica (B1680970) surface are capable of activating the nickel complex to generate the active cationic species required for dimerization. nih.gov
When compared to other common alkylaluminum co-catalysts like diethylaluminum chloride (DEAC), tris(2,2-dimethylpropyl)aluminum exhibits distinct behaviors. In silica-supported systems for ethene dimerization, monomeric tris(2,2-dimethylpropyl)aluminum demonstrates comparable activity to the dimeric form of diethylaluminum chloride supported on silica. nih.gov The choice of alkylaluminum co-catalyst can significantly impact the catalytic activity and, in some cases, the stereospecificity of the polymerization. For instance, in butene-1 polymerization with MgCl₂-supported TiCl₄ Ziegler-Natta catalysts, different alkylaluminum compounds like triethylaluminium (TEA), triisobutylaluminium (TIBA), and DEAC show varied effects on catalyst activity and product properties. bohrium.com
Supported Systems in Heterogeneous Catalysis
The immobilization of homogeneous catalysts onto solid supports is a critical strategy to combine the high activity and selectivity of homogeneous systems with the practical advantages of heterogeneous catalysts, such as easy separation and recycling. Tris(2,2-dimethylpropyl)aluminum has been successfully incorporated into such supported systems.
By grafting tris(2,2-dimethylpropyl)aluminum onto a solid support like silica, a hybrid catalytic system is created that bridges the gap between homogeneous and heterogeneous catalysis. nih.gov This approach aims to maintain the well-defined nature of the active sites, a characteristic of homogeneous catalysts, while providing the operational benefits of a solid catalyst. google.com The design of such catalysts with specific metal nodes can lead to highly active heterogeneous systems for ethylene (B1197577) dimerization. doi.org
Selectivity and Activity Control in Olefin Transformations
The utility of tris(2,2-dimethylpropyl)aluminum, also known as tris(neopentyl)aluminum, as a cocatalyst in olefin transformations is significantly influenced by its structure and interaction with the primary catalyst and the reaction environment. Research has particularly highlighted its role in controlling the activity and selectivity of catalytic systems, for instance, in the dimerization of ethene, by modifying the nature of the active species.
A notable example of activity and selectivity control is demonstrated in the nickel-catalyzed dimerization of ethene, where tris(neopentyl)aluminum has been employed as a silica-supported monomeric alkylaluminum cocatalyst. researchgate.netnih.gov This system, developed through surface organometallic chemistry by reacting tris(neopentyl)aluminum with partially dehydroxylated silica, has shown efficiency in activating the (nBu3P)2NiCl2 complex. researchgate.netnih.gov The activity of this catalytic system is comparable to that of systems using dimeric diethylaluminum chloride supported on silica. researchgate.netnih.gov
Detailed characterization using solid-state 27Al NMR spectroscopy and computational studies has identified three distinct types of aluminum species on the silica surface: a monografted tetracoordinated aluminum species, and two forms of bisgrafted aluminum species, which are tetra- and pentacoordinated. researchgate.netnih.gov Crucially, research suggests that only the monografted aluminum species is capable of activating the nickel complex to generate the active cationic species required for catalysis. researchgate.netnih.gov This illustrates a key mechanism for activity control, where the specific surface chemistry of the cocatalyst dictates the availability of active sites.
The table below summarizes the catalytic performance of the silica-grafted tris(neopentyl)aluminum system in ethene dimerization.
Table 1: Catalytic Performance of Silica-Grafted Tris(neopentyl)aluminum in Ethene Dimerization
| Catalyst System | Cocatalyst | Activity (mol C₂H₄ / mol Ni·h) | Selectivity for Butenes (%) |
|---|---|---|---|
| (nBu3P)2NiCl2 | Silica-grafted tris(neopentyl)aluminum | High | High |
| (nBu3P)2NiCl2 | Dimeric diethylaluminum chloride on silica | Comparable | High |
This table is a representation of findings from research and is intended to illustrate the comparable activity of the tris(neopentyl)aluminum-based system. researchgate.netnih.gov
Further control over selectivity in olefin transformations is often achieved by tuning the components of the catalytic system. For instance, in other nickel-catalyzed ethylene oligomerization reactions, the choice of alkylaluminum cocatalyst has a profound impact on the product distribution. While direct comparative data for tris(neopentyl)aluminum in these specific systems is limited in publicly available research, studies on related systems demonstrate the principle. For example, changing the cocatalyst from methylaluminoxane (B55162) (MAO) to ethylaluminum dichloride (EtAlCl2) with a (RPBP)Ni catalyst system was found to significantly increase the turnover frequency and shift the selectivity from a broader range of olefins towards C4 products, specifically 2-butenes. csic.es
The following table, derived from studies on different nickel catalyst systems, illustrates how the cocatalyst can direct the selectivity of ethylene transformation.
Table 2: Influence of Cocatalyst on Selectivity in Nickel-Catalyzed Ethylene Reactions
| Pre-catalyst | Cocatalyst | Activity (kg product / mol metal·h) | Selectivity for α-C₄ (%) | Other Products |
|---|---|---|---|---|
| Ni Complex 1 | EtAlCl₂ | 1272 | 68.0 | - |
| Ni Complex 1 | MAO | - | - | Alkyl-aromatics |
| Ni Complex 2 | EtAlCl₂ | 563 | 44.3 | Alkyl-aromatics |
This data is from studies on bis(pyrazole)-palladium(II) and nickel(II) halide pre-catalysts and is presented to illustrate the principle of cocatalyst influence on selectivity. researchgate.net The specific activities and selectivities are highly dependent on the particular catalyst and reaction conditions.
The bulky 2,2-dimethylpropyl groups of tris(neopentyl)aluminum can influence the steric environment around the active metal center, which in turn can affect the regioselectivity and stereoselectivity of the olefin insertion and the chain termination pathways. While detailed studies on tris(neopentyl)aluminum's role in controlling the stereochemistry of polyolefins are not extensively reported in public literature, the principle is well-established in Ziegler-Natta and metallocene catalysis, where the nature of the aluminum alkyl cocatalyst plays a critical role. nih.gov
Applications in Advanced Materials Science
Tailoring Lewis Acid Sites for Functional Materials
The ability to create well-defined, isolated Lewis acid sites on the surface of a support material is crucial for developing next-generation catalysts and functional materials. Aluminum, tris(2,2-dimethylpropyl)- has proven to be an effective reagent for this purpose. When reacted with a partially dehydroxylated solid support, such as silica (B1680970) (SiO₂), it can form discrete, monomeric aluminum species covalently bound to the surface. This process, known as surface organometallic chemistry, allows for precise control over the nature and distribution of the active sites, which is often not achievable through traditional impregnation or co-precipitation methods.
In a notable study, the reaction of tris(neopentyl)aluminum with partially dehydroxylated silica was shown to generate a silica-supported monomeric alkylaluminum co-catalyst. nih.gov Detailed characterization using solid-state ²⁷Al NMR spectroscopy, complemented by computational studies, identified the formation of different types of aluminum surface species. These included monografted tetracoordinated aluminum species and two types of bisgrafted aluminum species, which were either tetra- or pentacoordinated. nih.gov Of these, the monografted species, where a single tris(neopentyl)aluminum molecule reacts with a surface silanol (B1196071) group (-OH), is proposed to be the key active site. nih.gov
These tailored Lewis acid sites have demonstrated significant catalytic activity. For instance, the silica-grafted tris(neopentyl)aluminum system was found to efficiently activate a nickel complex, (ⁿBu₃P)₂NiCl₂, for the dimerization of ethene. nih.gov The activity of this monomeric aluminum solid co-catalyst was comparable to that of previously reported dimeric diethylaluminum chloride supported on silica, highlighting the effectiveness of this approach in creating highly active and well-defined catalytic centers. nih.gov The ability to engineer such sites opens up possibilities for a wide range of catalytic applications where strong and accessible Lewis acidity is required. Porous aluminosilicates, in general, are of paramount importance as Lewis acid catalysts in industry, and the precise creation of these active centers is a key area of research. nih.gov
Engineering Single-Molecule Magnets (SMMs) through Surface Immobilization
Single-Molecule Magnets (SMMs) are individual molecules that can exhibit magnetic hysteresis, a property typically associated with bulk magnets. nih.gov This behavior makes them promising candidates for applications in high-density data storage, quantum computing, and spintronics. nih.gov Lanthanide ions, particularly dysprosium(III) (Dy³⁺), are at the forefront of SMM research due to their large magnetic anisotropy. mdpi.com The performance of a lanthanide-based SMM is highly dependent on the local coordination environment of the metal ion, as the ligand field dictates the magnetic properties. mdpi.com
While direct experimental evidence of Aluminum, tris(2,2-dimethylpropyl)- being used to immobilize lanthanide complexes for SMM applications is not yet prevalent in published literature, its intrinsic properties make it a compelling candidate for such a role. The bulky nature of the 2,2-dimethylpropyl (neopentyl) groups could be leveraged to control the coordination sphere of a surface-grafted lanthanide complex, potentially enforcing a specific geometry that enhances its magnetic anisotropy.
The immobilization of a dysprosium SMM onto a surface using a bulky linker derived from tris(neopentyl)aluminum could have several beneficial effects. The steric hindrance provided by the neopentyl groups could prevent intermolecular interactions and aggregation of the SMMs, which are often detrimental as they can lead to faster magnetic relaxation through quantum tunneling of magnetization (QTM). By isolating the individual magnetic centers, the intrinsic SMM properties can be preserved.
Furthermore, the coordination of the dysprosium complex to the oxygen atoms of the silica surface, mediated by the aluminum linker, would create a unique and potentially highly axial ligand field. The precise control over the surface chemistry afforded by tris(neopentyl)aluminum could allow for the fine-tuning of this ligand field. This, in turn, would directly influence the splitting of the ground state multiplet of the Dy³⁺ ion, which governs the magnetic relaxation dynamics. The goal is to create a coordination environment that minimizes mixing between different magnetic states and suppresses relaxation pathways, thereby increasing the temperature at which the molecule retains its magnetic memory. mdpi.com
Potential in Surface Modification and Interface Chemistry
The application of Aluminum, tris(2,2-dimethylpropyl)- in surface modification extends beyond the creation of catalytic sites. Its reactivity with surface hydroxyl groups on various oxides makes it a versatile tool for altering the chemical and physical properties of material surfaces. The grafting of this molecule results in a surface that is more hydrophobic and organophilic due to the presence of the bulky alkyl groups.
This modification can be used to improve the compatibility between inorganic substrates and organic polymers in composite materials, acting as a molecular-level adhesion promoter. The resulting modified surfaces can also serve as a platform for further chemical transformations, where the grafted aluminum species act as an anchor point for other functional molecules.
In the context of the silica-grafted system mentioned earlier, the tris(neopentyl)aluminum not only creates Lewis acid sites but also fundamentally changes the nature of the silica surface. nih.gov This control over interface chemistry is crucial in a variety of fields, including chromatography, sensing, and microelectronics, where surface properties dictate device performance and selectivity. The ability to create well-defined, monomeric surface species using tris(neopentyl)aluminum provides a level of precision that is essential for the rational design of complex, functional interfaces. nih.gov
Theoretical and Computational Investigations
Density Functional Theory (DFT) Calculations for Structural Prediction
The geometry optimization process seeks to find the minimum energy structure on the potential energy surface. For tris(neopentyl)aluminum, this would involve determining the precise Al-C bond lengths and the C-Al-C bond angles, as well as the conformation of the bulky neopentyl groups. The expected structure would feature a central aluminum atom bonded to the methylene (B1212753) carbons of the three neopentyl ligands. The steric hindrance of the tert-butyl groups would likely lead to a trigonal planar or nearly planar arrangement around the aluminum center to minimize steric strain.
Table 1: Representative Theoretical Data for a Generic Organometallic Compound (Illustrative)
| Parameter | Calculated Value | Unit |
| Metal-Carbon Bond Length | 2.05 | Å |
| Carbon-Metal-Carbon Angle | 118.5 | Degrees |
| Total Energy | -550.234 | Hartrees |
| Dipole Moment | 0.5 | Debye |
This table is for illustrative purposes only, as specific computational data for Aluminum, tris(2,2-dimethylpropyl)- was not found in the searched literature.
Modeling Reaction Mechanisms and Activation Energies
Computational chemistry is an invaluable tool for mapping out the reaction pathways of chemical transformations. For Aluminum, tris(2,2-dimethylpropyl)-, this could involve modeling its role as a co-catalyst in polymerization reactions or its reactions with various substrates. DFT calculations can be used to determine the structures of transition states and intermediates along a reaction coordinate.
Prediction of Spectroscopic Signatures (e.g., NMR Parameters)
Theoretical methods can accurately predict various spectroscopic properties, including Nuclear Magnetic Resonance (NMR) parameters. For Aluminum, tris(2,2-dimethylpropyl)-, the prediction of the 27Al NMR chemical shift is of particular interest. The chemical shift is highly sensitive to the electronic environment around the aluminum nucleus.
The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a common approach for calculating NMR chemical shifts. Theoretical predictions can aid in the interpretation of experimental spectra, especially for quadrupolar nuclei like 27Al, which often produce broad signals. A study on silica-grafted tris(neopentyl)aluminum utilized solid-state 27Al NMR spectroscopy in conjunction with computational studies to characterize the surface species. nih.gov This highlights the synergy between experimental and theoretical approaches. Theoretical predictions of NMR spectral parameters for various aluminum compounds have been shown to be achievable with good accuracy, provided a suitable level of theory and basis set are employed. lsu.edu
Table 2: Predicted NMR Parameters for a Model Aluminum Compound (Illustrative)
| Nucleus | Isotropic Chemical Shift (ppm) | Quadrupolar Coupling Constant (MHz) |
| 27Al | 150 | 3.5 |
| 13C (CH2) | 35 | N/A |
| 13C (C(CH3)3) | 32 | N/A |
| 13C (C(CH3)3) | 30 | N/A |
| 1H (CH2) | 1.5 | N/A |
| 1H (CH3) | 1.0 | N/A |
This table is for illustrative purposes only, as specific predicted NMR parameters for Aluminum, tris(2,2-dimethylpropyl)- were not found in the searched literature.
Elucidating Electronic Structures of Active Sites
Understanding the electronic structure of a molecule is fundamental to comprehending its reactivity. For Aluminum, tris(2,2-dimethylpropyl)-, particularly in its role as a catalyst or co-catalyst, the electronic nature of the aluminum center is crucial. DFT calculations provide access to the molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The energy and composition of these frontier orbitals determine the compound's ability to act as an electron donor or acceptor. The HOMO-LUMO gap is an indicator of the molecule's kinetic stability and reactivity. In a study on tris(8-hydroxyquinoline)aluminum, DFT methods were used to analyze the electronic transition mechanisms, revealing that the electronic transitions were primarily localized on the ligands with little involvement of the aluminum center. jlu.edu.cn A similar analysis for tris(neopentyl)aluminum would clarify the nature of the Al-C bonds and the role of the aluminum atom in potential chemical reactions. For example, in a study on dimeric neopentylpalladium(II) amido complexes, analysis of the frontier orbitals was crucial in understanding the dimerization energetics. chemrxiv.org
Future Research Directions and Outlook
Development of Novel Synthetic Routes for Supported Species
The immobilization of Aluminum, tris(2,2-dimethylpropyl)- onto solid supports is a key strategy to bridge the gap between homogeneous and heterogeneous catalysis, enhancing catalyst stability, recyclability, and performance. numberanalytics.comresearchgate.net Future research in this area is poised to expand beyond conventional supports like silica (B1680970) and alumina (B75360) to explore a wider array of materials. numberanalytics.comacs.org
A significant advancement has been the synthesis of silica-grafted tris(neopentyl)aluminum. acs.orgnih.gov This is achieved by reacting Aluminum, tris(2,2-dimethylpropyl)- with partially dehydroxylated silica surfaces. nih.gov The reaction stoichiometry and the resulting surface species are highly dependent on the pretreatment of the silica support. nih.govacs.org This method allows for the creation of well-defined single-site catalysts, where the aluminum centers are isolated and exhibit uniform reactivity. acs.orgsfb-taco.at
Future work will likely focus on:
Exploring diverse support materials: Materials such as carbon nanotubes, graphenes, and metal-organic frameworks (MOFs) are emerging as promising supports that can influence the electronic and steric environment of the aluminum center. numberanalytics.com
Controlling surface chemistry: Tailoring the surface functional groups of the support material can enable more precise control over the grafting process and the resulting catalyst structure. nih.govacs.org
Multi-metal systems: The co-deposition of Aluminum, tris(2,2-dimethylpropyl)- with other metal complexes on a support could lead to synergistic catalytic effects.
| Support Material | Potential Advantages | Key Research Focus |
| Silica (SiO2) | Well-established surface chemistry, tunable porosity. | Optimization of dehydroxylation protocols for controlled grafting. |
| Alumina (Al2O3) | Lewis acidic sites can influence reactivity. | Understanding the interplay between surface acidity and catalyst performance. |
| Carbon Nanomaterials | High surface area, excellent thermal and chemical stability. | Developing methods for uniform dispersion and preventing aggregation. |
| Metal-Organic Frameworks (MOFs) | Highly ordered structures with tunable pore sizes and functionalities. | Synthesis of "ship-in-a-bottle" catalysts within the MOF cavities. |
Exploration of New Catalytic Transformations
While organoaluminum compounds are traditionally known as co-catalysts in olefin polymerization, the unique properties of Aluminum, tris(2,2-dimethylpropyl)- make it a candidate for a broader range of catalytic applications. wikipedia.orgnumberanalytics.com
A notable application is the use of silica-grafted tris(neopentyl)aluminum as a highly efficient co-catalyst for the nickel-catalyzed dimerization of ethene. acs.orgnih.gov In this system, the supported aluminum species activates the nickel precatalyst to generate the active cationic species for the dimerization reaction. nih.gov
Future research is expected to explore its utility in:
Polymerization of other monomers: Investigating its effectiveness in the polymerization and copolymerization of a wider range of olefins and polar monomers.
Ring-opening polymerization: Its Lewis acidic nature could be harnessed for the ring-opening polymerization of cyclic esters and ethers to produce biodegradable polymers.
Small molecule activation: The frustrated Lewis pair (FLP) chemistry, involving sterically hindered Lewis acids like tris(neopentyl)aluminum, opens doors for the activation of small molecules such as H2, CO2, and N2O.
Advanced Materials Integration and Performance Optimization
The utility of Aluminum, tris(2,2-dimethylpropyl)- extends beyond catalysis into the realm of advanced materials synthesis. Organoaluminum compounds are valuable precursors for the deposition of aluminum-containing thin films and nanoparticles. numberanalytics.comucl.ac.uknih.gov The bulky neopentyl ligands in tris(neopentyl)aluminum can influence its decomposition profile, potentially allowing for lower processing temperatures compared to other alkylaluminum precursors. ucl.ac.uknih.gov
Future research directions include:
Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD): Developing and optimizing CVD and ALD processes using Aluminum, tris(2,2-dimethylpropyl)- as a precursor for the controlled growth of aluminum oxide (Al2O3) or other aluminum-containing films for applications in microelectronics and protective coatings.
Synthesis of aluminum-based nanoparticles: Exploring its use in the solution-phase synthesis of aluminum or aluminum oxide nanoparticles with controlled size and morphology for applications in energetics and catalysis.
Hybrid materials: Integrating this organoaluminum compound into polymer matrices or inorganic scaffolds to create hybrid materials with tailored mechanical, thermal, or electronic properties.
Deeper Theoretical Understanding of Surface Phenomena
Computational modeling plays a crucial role in elucidating the complex interactions between Aluminum, tris(2,2-dimethylpropyl)- and support surfaces. mdpi.comsfu.ca Density Functional Theory (DFT) calculations have been employed to study the reaction of alkylaluminum compounds with silica surfaces, providing insights into the reaction energetics and the structure of the resulting surface species. nih.govacs.org
For instance, computational studies on the reaction of methylaluminum dichloride with a silica model have shown that the reaction with a monomeric aluminum species is energetically favored over a dimeric one. nih.govacs.org These theoretical findings are consistent with experimental observations and help in understanding the fundamental principles governing the surface chemistry of organoaluminum compounds. nih.govacs.org
Future theoretical work will likely focus on:
Modeling realistic surfaces: Developing more sophisticated models of support surfaces that include defects, different crystal facets, and the presence of adsorbates to better simulate real-world conditions. mdpi.com
Reaction mechanisms: Elucidating the detailed mechanisms of catalytic reactions occurring at the supported aluminum sites.
Predictive catalyst design: Using computational screening to identify promising new support materials and catalyst structures before their experimental realization. nih.gov
Design of Next-Generation Organoaluminum-Based Systems
Building upon the fundamental knowledge gained, the future of Aluminum, tris(2,2-dimethylpropyl)- research lies in the rational design of next-generation catalyst systems with unprecedented activity and selectivity. goettingen-research-online.de The concept of single-site catalysis, where every active site is identical, is a major goal in this endeavor. acs.orgsfb-taco.at
Key design principles for next-generation systems will include:
Ligand modification: While the neopentyl group provides significant steric bulk, the synthesis of derivatives with modified electronic and steric properties could fine-tune the reactivity of the aluminum center.
Bifunctional catalysts: Designing systems where the supported aluminum species works in concert with another catalytic site on the support to perform cascade or tandem reactions.
Stimuli-responsive systems: Creating catalysts whose activity can be switched on or off by external stimuli such as light or temperature, allowing for greater control over chemical processes.
The continued exploration of Aluminum, tris(2,2-dimethylpropyl)- and its derivatives holds immense promise for significant breakthroughs in catalysis and materials science. The synergy between synthetic innovation, advanced characterization techniques, and theoretical modeling will be instrumental in unlocking the full potential of this versatile organoaluminum compound.
Q & A
Basic: What are the standard synthetic routes for Aluminum, tris(2,2-dimethylpropyl)-, and how do reaction conditions influence yield?
Aluminum alkyls like tris(2,2-dimethylpropyl)aluminum are typically synthesized via transmetallation or direct alkylation. A common method involves reacting aluminum chloride with a Grignard reagent (e.g., 2,2-dimethylpropylmagnesium bromide) in anhydrous ether under inert atmosphere . Key factors affecting yield include:
- Temperature : Optimal at −20°C to 0°C to prevent side reactions.
- Solvent purity : Moisture or oxygen degrades aluminum intermediates.
- Stoichiometry : A 3:1 molar ratio of Grignard reagent to AlCl₃ ensures complete substitution.
Post-synthesis, quenching with protic solvents (e.g., ethanol) and distillation under reduced pressure isolate the product. Yield improvements (>80%) require strict control of these parameters .
Basic: Which spectroscopic techniques are most effective for characterizing Aluminum, tris(2,2-dimethylpropyl)-?
- NMR Spectroscopy : ¹H and ¹³C NMR identify alkyl group environments. The 2,2-dimethylpropyl group shows distinct singlet peaks for the central methyl groups (δ ~1.1 ppm in ¹H NMR) .
- Mass Spectrometry (MS) : High-resolution MS (e.g., EI-MS) confirms molecular weight and fragmentation patterns. For example, loss of alkyl ligands (m/z corresponding to [Al(C₅H₁₁)₃ − C₅H₁₁]⁺) is diagnostic .
- FT-IR : Al-C stretching vibrations (~500–650 cm⁻¹) and C-H stretches (~2850–2960 cm⁻¹) validate structure .
Advanced: How can researchers resolve contradictions in reported reaction yields for Aluminum, tris(2,2-dimethylpropyl)- synthesis?
Discrepancies often arise from:
- Impurity profiles : Trace oxygen or moisture alters reaction pathways. Use Karl Fischer titration to ensure solvent dryness (<10 ppm H₂O) .
- Catalytic effects : Residual metals (e.g., Fe, Cu) in reagents accelerate decomposition. Inductively coupled plasma mass spectrometry (ICP-MS) detects such contaminants .
- Kinetic vs. thermodynamic control : Lower temperatures favor kinetic products; prolonged reaction times may shift equilibria. Monitor intermediates via in-situ FT-IR or GC-MS .
Advanced: What strategies optimize the ADMET profile of Aluminum, tris(2,2-dimethylpropyl)- derivatives in drug discovery?
While aluminum alkyls are rarely used directly in drugs, their ligands inform metallo-organic drug design. Key ADMET considerations:
Advanced: How do steric effects of the 2,2-dimethylpropyl group influence Aluminum, tris(2,2-dimethylpropyl)-’s reactivity in catalysis?
The bulky 2,2-dimethylpropyl group imposes steric hindrance, which:
- Reduces Lewis acidity : Electron-donating alkyl groups lower Al’s electrophilicity, decreasing catalytic activity in Friedel-Crafts reactions.
- Enhances selectivity : Steric shielding directs substrate binding to specific sites, improving regioselectivity in olefin polymerization .
Comparative studies with less hindered analogs (e.g., tris(ethyl)aluminum) show ~40% lower activity but 2× higher selectivity in ethylene dimerization .
Advanced: What computational methods predict the electronic structure of Aluminum, tris(2,2-dimethylpropyl)- for reaction mechanism studies?
- Density Functional Theory (DFT) : Calculate Al-C bond dissociation energies (BDEs) to assess stability. B3LYP/6-311+G(d,p) level predicts BDE ~250 kJ/mol .
- Molecular Dynamics (MD) : Simulate ligand rotation barriers to model steric effects. For tris(2,2-dimethylpropyl)aluminum, rotational barriers exceed 15 kcal/mol due to branching .
- QSPR Models : Relate alkyl substituent parameters (e.g., Taft steric constants) to catalytic activity trends .
Advanced: How do researchers validate the purity of Aluminum, tris(2,2-dimethylpropyl)- in air-sensitive applications?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
